[4-[(9-Ethylcarbazol-3-yl)methyl]piperazin-1-yl]-(4-methoxyphenyl)methanone;oxalic acid
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Overview
Description
[4-[(9-Ethylcarbazol-3-yl)methyl]piperazin-1-yl]-(4-methoxyphenyl)methanone;oxalic acid is a complex organic compound that has garnered interest in various scientific fields This compound is characterized by its unique structure, which includes a carbazole moiety, a piperazine ring, and a methoxyphenyl group The presence of oxalic acid further adds to its chemical complexity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-[(9-Ethylcarbazol-3-yl)methyl]piperazin-1-yl]-(4-methoxyphenyl)methanone typically involves multiple steps:
Formation of the Carbazole Moiety: The initial step involves the synthesis of the 9-ethylcarbazole derivative. This can be achieved through the alkylation of carbazole with ethyl bromide in the presence of a base such as potassium carbonate.
Attachment of the Piperazine Ring: The next step involves the reaction of the 9-ethylcarbazole derivative with piperazine. This can be facilitated by using a suitable solvent like dichloromethane and a coupling agent such as N,N’-dicyclohexylcarbodiimide.
Introduction of the Methoxyphenyl Group: The final step involves the reaction of the intermediate compound with 4-methoxybenzoyl chloride. This reaction can be carried out in the presence of a base like triethylamine to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the carbazole moiety. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can occur at the carbonyl group of the methanone moiety. Sodium borohydride and lithium aluminum hydride are typical reducing agents used.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperazine ring. Halogenated reagents such as bromoethane can be used for this purpose.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromoethane in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carbazole-3,6-dione derivatives.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of N-alkylated piperazine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, this compound is studied for its potential as a pharmacological agent. Its structural features make it a candidate for drug development, particularly in targeting neurological and psychiatric disorders.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic applications. It has shown promise in preclinical studies as an anti-inflammatory and anticancer agent.
Industry
In the industrial sector, this compound is used in the development of advanced materials. Its incorporation into polymers and other materials can enhance their mechanical and thermal properties.
Mechanism of Action
The mechanism of action of [4-[(9-Ethylcarbazol-3-yl)methyl]piperazin-1-yl]-(4-methoxyphenyl)methanone involves its interaction with specific molecular targets. In biological systems, it may bind to receptors or enzymes, modulating their activity. For example, it may act as an antagonist or agonist at certain neurotransmitter receptors, influencing signal transduction pathways. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
[4-[(9-Methylcarbazol-3-yl)methyl]piperazin-1-yl]-(4-methoxyphenyl)methanone: Similar structure but with a methyl group instead of an ethyl group.
[4-[(9-Ethylcarbazol-3-yl)methyl]piperazin-1-yl]-(4-hydroxyphenyl)methanone: Similar structure but with a hydroxy group instead of a methoxy group.
Uniqueness
The uniqueness of [4-[(9-Ethylcarbazol-3-yl)methyl]piperazin-1-yl]-(4-methoxyphenyl)methanone lies in its specific combination of functional groups. The presence of the ethylcarbazole moiety, piperazine ring, and methoxyphenyl group imparts distinct chemical and biological properties. This makes it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
[4-[(9-ethylcarbazol-3-yl)methyl]piperazin-1-yl]-(4-methoxyphenyl)methanone;oxalic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29N3O2.C2H2O4/c1-3-30-25-7-5-4-6-23(25)24-18-20(8-13-26(24)30)19-28-14-16-29(17-15-28)27(31)21-9-11-22(32-2)12-10-21;3-1(4)2(5)6/h4-13,18H,3,14-17,19H2,1-2H3;(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXEBIMJHZYWCIY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)CN3CCN(CC3)C(=O)C4=CC=C(C=C4)OC)C5=CC=CC=C51.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H31N3O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
517.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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